N,N-Diethyl-N'-propylacetamidine
Description
N,N-Diethyl-N'-propylacetamidine is an acetamidine derivative characterized by an amidine functional group (R-C(=NH)-NR₂) with ethyl and propyl substituents. Amidines are structurally distinct from amides due to the presence of the =NH (imino) group, which confers greater basicity and reactivity compared to the carbonyl group in amides .
Properties
CAS No. |
151328-42-6 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N,N-diethyl-N'-propylethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |
InChI Key |
AGZSVOCXEYHQGE-UHFFFAOYSA-N |
SMILES |
CCCN=C(C)N(CC)CC |
Canonical SMILES |
CCCN=C(C)N(CC)CC |
Synonyms |
N,N-Diethyl-N'Propylacetamidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkylamidines
The primary structural analogs of N,N-Diethyl-N'-propylacetamidine are alkyl-substituted amidines with variations in alkyl chain length and branching. Key examples from regulatory lists include:
| Compound Name | CAS Reg. No. | Substituents (R₁, R₂, R₃) | Molecular Formula* | Molecular Weight* (g/mol) |
|---|---|---|---|---|
| N,N-Diethylpropanamidine | 84764-73-8 | R₁=R₂=ethyl, R₃=propyl | C₈H₁₇N₃ | 155.24 |
| N,N-Diethylbutanamidine | 53510-30-8 | R₁=R₂=ethyl, R₃=butyl | C₉H₁₉N₃ | 169.27 |
| N,N-Diisopropylbutanamidine | 1342789-47-2 | R₁=R₂=isopropyl, R₃=butyl | C₁₁H₂₃N₃ | 197.32 |
| N,N-Dimethylpropanamidine | 56776-14-8 | R₁=R₂=methyl, R₃=propyl | C₆H₁₃N₃ | 127.19 |
Notes:
- *Molecular formulas and weights are inferred from IUPAC naming conventions.
- Increasing alkyl chain length (e.g., propyl vs.
- Branching (e.g., isopropyl groups) may reduce metabolic stability compared to linear chains .
Functional Group Comparison: Amidines vs. Amides
- Amidines (e.g., N,N-Diethylpropanamidine): Exhibit strong basicity due to the imino (=NH) group, with pKa values typically between 8–12. This property makes them prone to protonation under physiological conditions .
- Amides (e.g., N,N-Diisopropylacetamide): Lack basicity due to the electron-withdrawing carbonyl group (pKa ~−0.5), resulting in greater chemical stability and lower reactivity .
Physicochemical Properties
Limited experimental data are available for this compound. However, analogs such as N,N-Dimethyl-2-phenyl-N'-propyl-acetamidine (C₁₃H₂₀N₂, MW 204.31) demonstrate gas chromatography retention times influenced by phenyl group substitution, suggesting that polar substituents can alter volatility .
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